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For Researchers, Scientists, and Drug Development Professionals

Acylsilanes, compounds featuring a silicon atom directly attached to a carbonyl group,
represent a fascinating and synthetically versatile class of molecules. Their unique electronic
and structural properties impart a distinctive reactivity pattern that deviates significantly from
that of conventional ketones. This guide provides a comprehensive overview of the core
principles governing the reactivity of the acyl-silicon bond, detailing key transformations,
mechanisms, and experimental considerations.

Fundamental Properties of Acylsilanes

The reactivity of acylsilanes is a direct consequence of their unique structural and electronic
features. The silicon atom, being less electronegative than carbon, acts as a o-donor, which
polarizes the carbonyl group. This electronic effect, coupled with the distinctively long Si-C(O)
bond, governs their chemical behavior.[1][2]

The singular nature of the acyl-silicon bond is evident in its structural parameters and
spectroscopic signatures. A summary of these key characteristics is provided below for easy
comparison.

Table 1: Spectroscopic Properties of Representative Acylsilanes
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C=0 IR Stretch 13C NMR §(C=0) .

Compound UV-Vis A_max (nm)
(cm™) (ppm)

Acetyl(trimethyl)sil

v v ~1645 ~242 ~370
ane
Benzoyl(trimethyl)sila
YA Y ~1620 ~235 ~388-425

ne

Data compiled from various sources.[1][2][3]

The lower carbonyl stretching frequencies compared to simple ketones are indicative of a
weakened C=0 bond, a result of the electron-releasing nature of the silyl group.[2] In 13C NMR,
the carbonyl carbon signal appears significantly downfield.[1][3]

Table 2: Key Bond Lengths in Acylsilanes

Comparison (Simple

Bond Typical Length (A

oA gth (A) Ketone, C-C=0)
Si-Cc(0) 1.926 1.51
C=0 1.21 ~1.21

Data from X-ray diffraction studies.[2]

The most striking feature is the elongated Si-C(O) bond, which is considerably longer than a
typical Si-C single bond (1.85-1.90 A) and plays a crucial role in the molecule's reactivity.[2]

Core Reactivity Pathways

The acyl-silicon bond's reactivity can be broadly categorized into three major pathways:
nucleophilic addition to the carbonyl, photochemical rearrangements, and transition-metal-

catalyzed transformations.

digraph "Acylsilane_Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node
[shape=box, style="filled", fonthame="Arial", fontsize=12, margin="0.2,0.1"]; edge
[fontname="Arial", fontsize=10];
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/l Nodes Acylsilane [label="Acylsilane\nR-C(O)-SiR's", fillcolor="#F1F3F4",
fontcolor="#202124"]; Nuc_Add [label="Nucleophilic\nAddition", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Photo [label="Photochemical\nRearrangement", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; TM_Cat [label="Transition-Metal\nCatalysis", fillcolor="#FBBC05",
fontcolor="#202124"]; Brook [label="Brook Rearrangement\n(Silyl Enol Ether)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbene [label="Siloxycarbene\nintermediate"”,
fillcolor="#34A853", fontcolor="#FFFFFF"]; CSi_Activation [label="C-Si Bond\nActivation",
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acylsilane -> Nuc_Add [label=" Nu~"]; Acylsilane -> Photo [label=" hv"]; Acylsilane ->
TM_Cat [label=" [M] cat."]; Nuc_Add -> Brook; Photo -> Carbene; TM_Cat -> CSi_Activation; }

Figure 1. Major reactivity pathways of the acylsilane functional group.

Like conventional ketones, acylsilanes undergo nucleophilic addition at the carbonyl carbon.
However, the fate of the resulting tetrahedral intermediate is unique. The initial adduct, an a-
silyl alkoxide, is often poised to undergo a spontaneous and irreversible intramolecular 1,2-
migration of the silyl group from carbon to the oxygen anion. This signature transformation is
known as the Brook rearrangement.[1][4]

The Brook rearrangement is a dominant reaction pathway, particularly when the resulting
carbanion can be stabilized (e.g., by an adjacent aromatic ring).[1] The driving force for this
rearrangement is the formation of the thermodynamically stable silicon-oxygen bond.[4]

digraph "Brook_Rearrangement” { graph [splines=true, nodesep=0.5, ranksep=0.8]; node
[shape=record, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge
[fontname="Arial", fontsize=10, color="#5F6368"];

/l Nodes Start [label="{Acylsilane | R-C(=0)-SiR's}", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate [label="{a-Silyl Alkoxide | R-C(O~)(Nu)-SiR's}", fillcolor="#F1F3F4",
fontcolor="#202124"]; TS [label="Penta-coordinate Si\nTransition State", shape=ellipse,
style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbanion [label="{Carbanion | R-
C~(Nu)-OSiR's}", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="{Silyl Enol Ether |
R-C(Nu)=C-0OSiR's\n(after elimination) | or | R-CH(Nu)-OSiR's\n(after protonation)}",
fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Edges Start -> Intermediate [label=" 1. Nucleophilic Attack (Nu~)", color="#EA4335"];
Intermediate -> TS [label=" 2.[5][6]-Silyl Migration", color="#34A853", style=dashed]; TS ->
Carbanion [style=dashed, color="#34A853"]; Carbanion -> Product [label=" 3. Protonation or
Elimination”, color="#FBBC05"]; }

Figure 2. Mechanism of the nucleophile-initiated Brook rearrangement.

This rearrangement is central to the chemistry of acylsilanes, enabling their use as masked
acyl anions or homoenolate equivalents. For instance, the reaction of an acylsilane with
cyanide anion generates a cyanohydrin that undergoes a Brook rearrangement, and the
resulting carbanion can participate in subsequent intramolecular alkylation to form
cyclopropanes.[1]

Acylsilanes exhibit rich photochemistry. Upon irradiation with UV or visible light, they can
undergo a photo-induced 1,2-Brook rearrangement to generate highly reactive siloxycarbene
intermediates.[7][8][9] This process provides a metal-free pathway to generate nucleophilic
carbenes under mild conditions.[9]

The accepted mechanism involves the excitation of the acylsilane to a singlet excited state,
followed by intersystem crossing (ISC) to a triplet state.[7] The 1,2-silyl shift then occurs,
leading to a triplet siloxycarbene, which can undergo another ISC to form the reactive singlet
carbene.[7]

digraph "Photochemical_Carbene_Generation" { graph [splines=true, nodesep=0.5,
ranksep=0.8]; node [shape=record, style="filled", fontname="Arial", fontsize=11,
margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Acylsilane_GS [label="{Acylsilane (So)\n R-C(=0)-SiR's}", fillcolor="#F1F3F4",
fontcolor="#202124"]; Acylsilane_S1 [label="{Excited Singlet (S1)}", fillcolor="#F1F3F4",
fontcolor="#202124"]; Acylsilane_T1 [label="{Excited Triplet (T1)}", fillcolor="#F1F3F4",
fontcolor="#202124"]; Carbene_T [label="{Triplet Siloxycarbene\n R-C(OSiR's):}",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbene_S [label="{Singlet Siloxycarbene\n R-
C(OSIiR's):}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acylsilane_GS -> Acylsilane_S1 [label=" hv (Excitation)", color="#FBBCO05"];
Acylsilane_S1 -> Acylsilane_T1 [label=" ISC", style=dashed]; Acylsilane_T1 -> Carbene_T
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[label="1,2-Brook\nRearrangement", color="#34A853"]; Carbene_T -> Carbene_S [label="
ISC", style=dashed]; }

Figure 3. Photochemical generation of siloxycarbenes from acylsilanes.

These generated siloxycarbenes are versatile intermediates that can participate in a wide array
of transformations, making them valuable in synthesis.[7] This reactivity has been exploited in
"photo-click” reactions, where acylsilanes couple with various partners, such as indoles or
pyruvates, under mild light-mediated conditions.[10][11]

digraph "Carbene_Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node
[shape=Dbox, style="filled", fonthame="Arial", fontsize=12, margin="0.2,0.1"]; edge
[fontname="Arial", fontsize=10];

// Nodes Carbene [label="Siloxycarbene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
XH_Insertion [label="X-H Insertion\n(X = O, N, C)", fillcolor="#F1F3F4", fontcolor="#202124"];
Cycloaddition [label="[2+1] Cycloaddition", fillcolor="#F1F3F4", fontcolor="#202124"];
Nuc_Addition [label="Nucleophilic Addition\nto Electrophiles (E*)", fillcolor="#F1F3F4",
fontcolor="#202124"];

// Edges Carbene -> XH_Insertion [label=" R-X-H", color="#EA4335"]; Carbene ->
Cycloaddition [label=" Alkene/Alkyne", color="#34A853"]; Carbene -> Nuc_Addition [label="
Aldehydes, COz2, etc.", color="#FBBC05"]; }

Figure 4. Common reaction pathways for photogenerated siloxycarbenes.

The acyl-silicon bond can be activated by various transition metals, opening up another
dimension of reactivity.[6][12][13] These transformations often involve the oxidative addition of
the C-Si bond to a low-valent metal center.[6]

Key reactions in this category include:

o Decarbonylation: Rhodium complexes can catalyze the removal of the carbonyl group,
converting acylsilanes to silanes.[14]

e Cross-Coupling: Acylsilanes can serve as acyl anion equivalents in palladium-catalyzed
cross-coupling reactions with aryl halides.[15]
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e Annulation and Addition: Palladium catalysts can promote the addition of the C-Si bond
across alkynes, leading to functionalized alkenylsilanes or indanones.[14]

o Directed C-H Functionalization: The acylsilane moiety can act as a weakly-coordinating
directing group, enabling site-selective functionalization of proximal C-H bonds with catalysts
based on Co(lll), Rh(lIl), or Ir(lll).[13][16]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving
acylsilanes.

This protocol is based on the widely used Corey-Seebach umpolung strategy.[17]

digraph "Acylsilane_Synthesis_Workflow" { graph [splines=true, nodesep=0.5, ranksep=0.8];
node [shape=record, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge
[fontname="Arial", fontsize=10, color="#5F6368"];

/ Nodes Stepl [label="{Step 1: Lithiation | 1,3-Dithiane + n-BuLi\n in dry THF, -30°C to 0°C}",
fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="{Step 2: Silylation | Add R'sSiCl\n
-78°C to rt}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="{Step 3: Second
Lithiation & Alkylation | 2-silyl-1,3-dithiane + n-BuLi\n then add R-X, -78°C to rt}",
fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="{Step 4: Deprotection/Hydrolysis | Use
HgCl2/CaCOs or NBS\n in agq. CHsCN}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product
[label="{Product: Acylsilane | R-C(=0)-SiR's}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stepl -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; }
Figure 5. Experimental workflow for the synthesis of acylsilanes via the dithiane route.

o Preparation of 2-silyl-1,3-dithiane: To a solution of 1,3-dithiane in anhydrous THF at -30 °C
under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Allow the solution to
warm to 0 °C for 1-2 hours. Cool the resulting solution to -78 °C and add trialkylsilyl chloride
(1.1 equiv). Allow the mixture to warm to room temperature and stir overnight. Quench with
water and extract the product with an organic solvent (e.g., ether). Purify the crude 2-silyl-
1,3-dithiane by distillation or chromatography.
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» Alkylation: Dissolve the 2-silyl-1,3-dithiane in anhydrous THF at -78 °C. Add n-butyllithium
(1.1 equiv) and stir for 2 hours at -30 °C. Cool the solution back to -78 °C and add the
desired alkylating agent (R-X, 1.1 equiv). Allow the reaction to warm slowly to room
temperature.

Hydrolysis (Deprotection): The crude 2-alkyl-2-silyl-1,3-dithiane is dissolved in a solvent
mixture such as acetonitrile/water (e.g., 9:1). A deprotection agent like N-bromosuccinimide
(NBS) or mercury(ll) chloride with calcium carbonate is added, and the mixture is stirred at
room temperature until the reaction is complete (monitored by TLC).

Workup and Purification: After quenching, the product is extracted, and the combined organic
layers are washed and dried. The final acylsilane is purified by column chromatography or
distillation.[2]

This protocol describes a typical reaction of an acylsilane with an organolithium reagent.

Reaction Setup: Dissolve the acylsilane (1.0 equiv) in anhydrous THF or diethyl ether under
an inert atmosphere and cool the solution to -78 °C.

Nucleophilic Addition: Add the organolithium reagent (e.g., phenyllithium, 1.1 equiv) dropwise
via syringe. Stir the reaction at -78 °C for 1-2 hours. At this stage, the a-silyl alkoxide
intermediate is formed.

Inducing Rearrangement: The Brook rearrangement may occur spontaneously upon
warming or can be facilitated by adding a catalytic amount of a base like KH if necessary.[1]
The reaction is allowed to warm to room temperature and stirred until completion.

Workup: The reaction is quenched by the addition of a proton source, typically saturated
aqueous NHa4Cl. The product (a silyl ether) is extracted with an organic solvent, dried, and
purified by chromatography.[18]

This protocol outlines the generation of a siloxycarbene and its trapping with an alcohol.[3]

o Preparation: In a quartz or borosilicate glass reaction vessel, dissolve the acylsilane (1.0
equiv) in a suitable solvent that also acts as the trapping agent (e.g., methanol). The solution
should be deoxygenated by bubbling argon or nitrogen through it for 15-30 minutes.[9]
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e Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure
mercury lamp or high-power LEDs at a specific wavelength, such as 405 nm or 419 nm).[7]
[9] The reaction progress is monitored by TLC or GC-MS.

o Workup: Once the starting material is consumed, the solvent is removed under reduced
pressure.

 Purification: The resulting product, typically a mixed acetal, is purified by column
chromatography.[5] Note that these products can sometimes be sensitive to acidic
conditions, such as silica gel.[5]

Conclusion

The acyl-silicon bond possesses a rich and diverse reactivity profile that makes acylsilanes
powerful building blocks in modern organic synthesis. Their ability to undergo nucleophile-
induced Brook rearrangements, generate siloxycarbenes photochemically, and participate in a
variety of transition-metal-catalyzed transformations provides chemists with unique tools for
constructing complex molecular architectures. A thorough understanding of these fundamental
reaction pathways is essential for leveraging the full synthetic potential of this remarkable
functional group in fields ranging from natural product synthesis to materials science and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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